Crystal Structure and Symmetry: Single Methyl Group Removal Drives Detectable Packing and Charge-Transfer Shifts
Pentamethylbenzene differs from hexamethylbenzene by the removal of a single methyl group, which lowers molecular symmetry and produces measurable changes in crystal packing and charge-transfer behavior [1]. The crystal structure of pentamethylbenzene was solved for the first time using synchrotron radiation, and the low-energy lattice dynamics were characterized by inelastic neutron scattering to reveal methyl group torsional modes [1]. The symmetry-lowering effect alters the charge-transfer characteristics of complexes formed with tetracyanoethylene (TCNE) relative to hexamethylbenzene-TCNE complexes [1].
| Evidence Dimension | Crystal structure and molecular symmetry |
|---|---|
| Target Compound Data | Crystal structure solved; symmetry lowered by one methyl group relative to hexamethylbenzene |
| Comparator Or Baseline | Hexamethylbenzene (C6(CH3)6): higher symmetry, previously characterized crystal structure |
| Quantified Difference | Qualitative but structurally defined difference: removal of one methyl group; measurable impact on lattice dynamics and charge-transfer complex behavior |
| Conditions | Synchrotron X-ray diffraction and inelastic neutron scattering; solid state at low temperature |
Why This Matters
Procurement of pentamethylbenzene rather than hexamethylbenzene enables access to a distinct crystal packing motif and altered donor-acceptor interaction strength in materials research.
- [1] Mudge M, Ng BK, Onwumere J, Bhadbhade M, Stride JA. What difference does a methyl group make: pentamethylbenzene? Chemphyschem. 2014;15(17):3776-3781. doi:10.1002/cphc.201402538. View Source
